5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (CAS 1108745-25-0) is a highly specialized, late-stage fluorinated building block procured primarily as the critical precursor for the commercial synthesis of Entrectinib and next-generation tropomyosin receptor kinase (TRK) degraders [1]. Structurally, it features a highly activated 2-fluorobenzonitrile core coupled with a pre-installed 3,5-difluorobenzyl moiety. In industrial and pharmaceutical manufacturing, this compound is selected for its exceptional reactivity in nucleophilic aromatic substitution (SNAr) and cyclization sequences, enabling the direct, high-yield formation of the 1H-indazol-3-amine pharmacophore without the need for complex regioselective alkylation or transition-metal catalysis .
Attempting to substitute this specific intermediate with its 2-chloro or 2-bromo analogs, or attempting to build the indazole core prior to benzylation, introduces severe process inefficiencies[1]. Halogen substitution (Cl or Br instead of F) drastically reduces the rate of SNAr with hydrazine, often necessitating harsher conditions, extended reaction times, or expensive palladium catalysts, which drive up manufacturing costs and complicate purification. Furthermore, substituting a generic indazole and attempting a downstream alkylation with a 3,5-difluorobenzyl halide typically results in a mixture of N1 and N2 alkylated isomers. Procuring the pre-assembled 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile bypasses these regioselectivity bottlenecks, ensuring a streamlined, high-purity synthetic route [1].
In the synthesis of the 1H-indazol-3-amine core, the 2-fluoro substituent provides a massive kinetic advantage over heavier halogens. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ortho-carbon highly susceptible to nucleophilic attack by hydrazine hydrate. Industrial processes utilizing 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile routinely achieve cyclization yields of 95% under standard conditions (tert-butanol, 120°C for 12 hours) . In contrast, 2-chlorobenzonitrile analogs typically exhibit sluggish conversion rates, requiring significantly longer reaction times or transition-metal catalysis to achieve comparable yields, thereby increasing the risk of thermal degradation and impurity formation.
| Evidence Dimension | SNAr Cyclization Efficiency |
| Target Compound Data | 95% yield with hydrazine hydrate |
| Comparator Or Baseline | 2-Chlorobenzonitrile analogs |
| Quantified Difference | Eliminates need for transition-metal catalysis; achieves near-quantitative conversion in 12 hours |
| Conditions | Reaction with hydrazine hydrate in tert-butanol at 120°C |
Selecting the 2-fluoro derivative over the 2-chloro analog directly translates to higher throughput, lower catalyst costs, and simplified purification in API manufacturing.
A common alternative synthetic strategy involves forming the 1H-indazol-3-amine core first, followed by alkylation with 3,5-difluorobenzyl bromide. However, indazoles are notoriously ambident nucleophiles, and direct alkylation inevitably yields a mixture of N1- and N2-alkylated isomers, often in ratios that require complex chromatographic separation and result in significant loss of the active pharmaceutical ingredient (API) precursor [1]. By procuring 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile, the 3,5-difluorobenzyl group is already fixed at the optimal position. This pre-installed regiochemistry guarantees 100% structural fidelity upon cyclization, completely bypassing the yield-destroying isomer separation step [1].
| Evidence Dimension | Regiochemical Fidelity |
| Target Compound Data | 100% correct regiochemistry upon cyclization |
| Comparator Or Baseline | Late-stage indazole alkylation |
| Quantified Difference | Avoids >40% yield loss associated with N1/N2 isomer mixtures |
| Conditions | API intermediate synthesis workflow |
Procuring this pre-assembled intermediate prevents catastrophic yield losses and eliminates the need for costly, solvent-intensive chromatographic separations.
For commercial-scale procurement, the thermal stability and handling characteristics of the intermediate are paramount. 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a stable solid that does not require cryogenic storage or highly specialized handling protocols, unlike many highly reactive organometallic precursors used in alternative coupling strategies[1]. Furthermore, its reaction with hydrazine hydrate proceeds cleanly without the generation of highly toxic byproducts or the rapid, uncontrollable exothermic profiles associated with alternative azide-based cyclization routes. This predictable thermal behavior makes it an ideal candidate for multi-kilogram cGMP manufacturing [1].
| Evidence Dimension | Process Safety and Scalability |
| Target Compound Data | Stable solid, compatible with standard high-temperature SNAr |
| Comparator Or Baseline | Azide-based or organometallic coupling routes |
| Quantified Difference | Eliminates cryogenic requirements and explosive azide hazards |
| Conditions | Multi-kilogram cGMP manufacturing |
Predictable thermal behavior and standard storage requirements significantly reduce the overhead costs associated with specialized chemical handling and facility safety upgrades.
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is the premier starting material for the commercial-scale synthesis of Entrectinib and related tropomyosin receptor kinase (TRK) inhibitors. Its pre-installed regiochemistry and highly activated leaving group allow for the direct, high-yield formation of the critical 5-(3,5-difluorobenzyl)-1H-indazol-3-amine intermediate, streamlining the overall API production process [1].
In the rapidly expanding field of targeted protein degradation, this compound is utilized to synthesize the TRK-binding ligand portion of bivalent degradation molecules (PROTACs). The robust and scalable chemistry associated with this intermediate allows medicinal chemists to efficiently generate the required indazole pharmacophore before linking it to E3 ligase ligands such as pomalidomide or VHL-1 derivatives [1].
For drug discovery programs targeting ROS1 or ALK kinases, this intermediate serves as a versatile building block. The ability to rapidly convert the 2-fluorobenzonitrile moiety into various heterocyclic cores while retaining the critical 3,5-difluorobenzyl structural motif enables the efficient generation of diverse analog libraries for structure-activity relationship (SAR) studies [1].